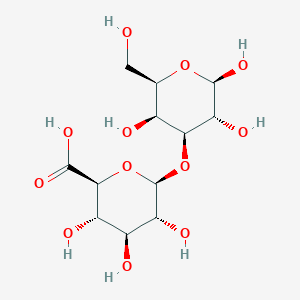
3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are complex polysaccharides present in the extracellular matrix of animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity of tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glca-gal typically involves the use of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific acceptor molecules. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high specificity and yield . The process often starts with the preparation of glycosyl donors and acceptors, followed by enzymatic glycosylation under controlled conditions.
Industrial Production Methods
In industrial settings, the production of Glca-gal can be scaled up using bioreactors that facilitate the enzymatic reactions. The use of recombinant DNA technology allows for the mass production of glycosyltransferases, which are then used in large-scale glycosylation reactions to produce Glca-gal .
化学反应分析
Types of Reactions
Glca-gal undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or periodic acid under acidic conditions.
Reduction: Commonly uses sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Glca-gal, which can be further utilized in biochemical and pharmaceutical applications .
科学研究应用
Glca-gal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and interaction studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases like cancer and arthritis.
Industry: Utilized in the production of biomaterials and as a stabilizing agent in various formulations.
作用机制
The mechanism by which Glca-gal exerts its effects involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. These interactions trigger signaling pathways that regulate various cellular functions, including proliferation, differentiation, and apoptosis . The molecular targets often include glycosyltransferases and glycosidases, which modify the structure and function of glycosaminoglycans .
相似化合物的比较
Similar Compounds
Glucuronic acid: A monosaccharide component of glycosaminoglycans.
Galactose: Another monosaccharide involved in various biological processes.
Chondroitin sulfate: A glycosaminoglycan containing Glca-gal units.
Uniqueness
Glca-gal is unique due to its specific disaccharide structure, which imparts distinct biochemical properties and functions. Unlike its monosaccharide components, Glca-gal can form more complex structures and participate in a wider range of biological interactions .
属性
CAS 编号 |
130853-36-0 |
|---|---|
分子式 |
C12H20O12 |
分子量 |
356.28 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1 |
InChI 键 |
GGFHJVYVXSKMOX-HNGKQJQCSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


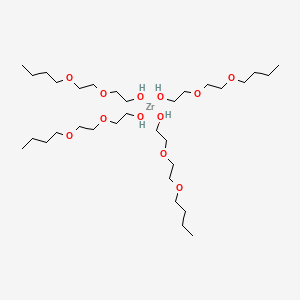
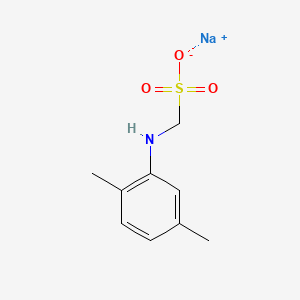
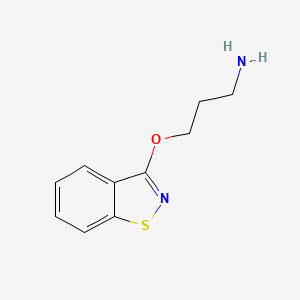
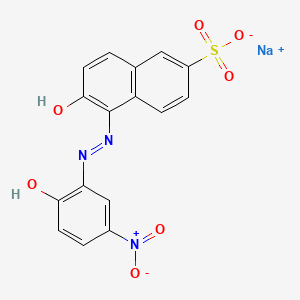
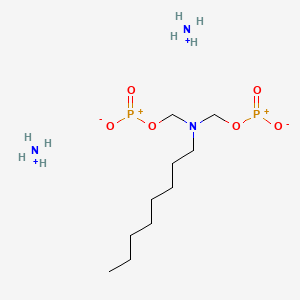
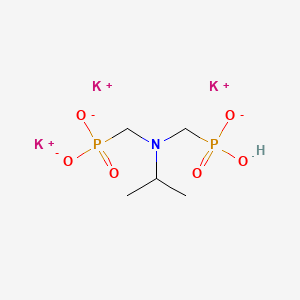
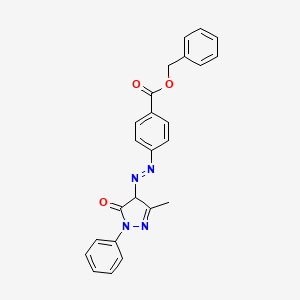

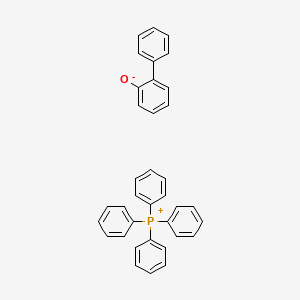
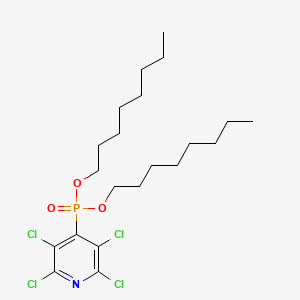
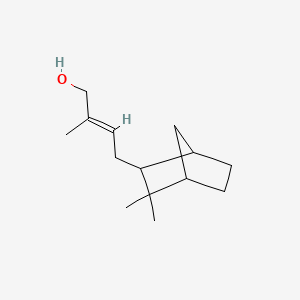
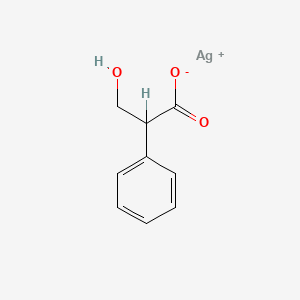
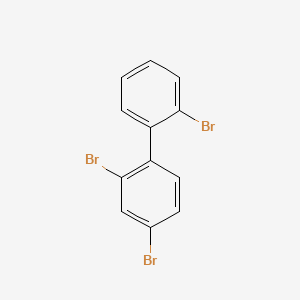
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
